2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid
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Overview
Description
2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid is a complex organic compound that features a piperazine ring, an oxetane ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. The tert-butoxycarbonyl group is introduced to protect the piperazine nitrogen atoms during subsequent reactions. The oxetane ring is then formed through cyclization reactions, and the acetic acid moiety is introduced via carboxylation reactions. Common reagents used in these steps include tert-butyl chloroformate, oxetane precursors, and carboxylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a crosslinker, facilitating the formation of ternary complexes between proteins. This interaction can lead to the targeted degradation of specific proteins, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- 5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid
- 2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
Uniqueness
2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid is unique due to the presence of both the piperazine and oxetane rings, which confer distinct chemical and biological properties. The tert-butoxycarbonyl group also provides stability and protection during synthetic processes, making it a versatile compound for various applications .
Properties
CAS No. |
2694734-27-3 |
---|---|
Molecular Formula |
C14H24N2O5 |
Molecular Weight |
300.4 |
Purity |
95 |
Origin of Product |
United States |
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